molecular formula C10H20O4Si2 B12978640 Fumaric acid, bis(trimethylsilyl) ester

Fumaric acid, bis(trimethylsilyl) ester

Cat. No.: B12978640
M. Wt: 260.43 g/mol
InChI Key: OITVFMRNHJZOHF-BQYQJAHWSA-N
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Description

It is characterized by the presence of two trimethylsilyl groups attached to a but-2-enedioate backbone . This compound is notable for its applications in organic synthesis and its role as a building block in various chemical reactions.

Preparation Methods

The synthesis of bis(trimethylsilyl) but-2-enedioate typically involves the reaction of but-2-enedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Bis(trimethylsilyl) but-2-enedioate undergoes various chemical reactions, including:

Scientific Research Applications

Bis(trimethylsilyl) but-2-enedioate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(trimethylsilyl) but-2-enedioate involves its ability to act as a silylating agent, introducing trimethylsilyl groups into other molecules. This modification can protect reactive sites during chemical reactions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved are primarily related to its role as a protecting group and its reactivity with various functional groups.

Comparison with Similar Compounds

Bis(trimethylsilyl) but-2-enedioate can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H20O4Si2

Molecular Weight

260.43 g/mol

IUPAC Name

bis(trimethylsilyl) (E)-but-2-enedioate

InChI

InChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7+

InChI Key

OITVFMRNHJZOHF-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)OC(=O)/C=C/C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C

Origin of Product

United States

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